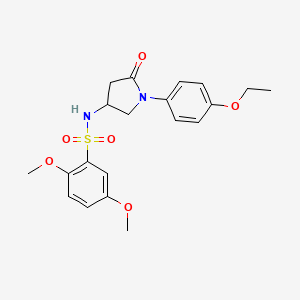

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-4-28-16-7-5-15(6-8-16)22-13-14(11-20(22)23)21-29(24,25)19-12-17(26-2)9-10-18(19)27-3/h5-10,12,14,21H,4,11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOZZTBFQPAWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidinone ring.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

Attachment of the Dimethoxybenzenesulfonamide Moiety: This final step involves the sulfonation of a dimethoxybenzene derivative, followed by the coupling of the resulting sulfonamide with the pyrrolidinone-ethoxyphenyl intermediate.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the original compound.

Scientific Research Applications

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways. It may have applications in the development of new drugs for various diseases.

Biological Research: Researchers investigate the biological activity of this compound, including its effects on cellular processes and its potential as a tool for studying specific biochemical pathways.

Industrial Applications: The unique chemical properties of this compound make it useful in various industrial processes, such as the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

*Values estimated using ChemDraw and PubChem data for analogues.

Key Differences and Implications

Sulfonamide vs. Sulfonamides often exhibit improved metabolic stability compared to amides due to resistance to hydrolytic cleavage .

Pyrrolidinone Core vs. The propanamide chain in analogues () allows greater torsional freedom, which may enhance entropic binding in some cases.

Alkoxy Substituent Effects: 4-Ethoxy (Target) vs. 4-Ethoxy (Target) vs. 4-Propoxy (Compound 7): Propoxy further elevates logP (~3.0), risking solubility limitations in physiological environments.

Research Findings and Discussion

Physicochemical Properties

- Lipophilicity : The target compound’s logP (~2.1) balances membrane permeability and solubility, positioning it between the less lipophilic methoxy analogue (Compound 5) and the highly lipophilic propoxy derivative (Compound 7).

- Solubility : The sulfonamide group may mitigate the lipophilicity of the ethoxy substituent, enhancing solubility in polar solvents compared to benzamide analogues.

Biological Activity

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key features:

- Pyrrolidinone ring: This structure is known for its biological activity.

- Sulfonamide group: Commonly associated with antibacterial properties.

- Dimethoxybenzene moiety: Contributes to the compound's lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Formation of the Pyrrolidinone Ring: Cyclization of a γ-keto ester under acidic or basic conditions.

- Attachment of the Ethoxyphenyl Group: Achieved through nucleophilic aromatic substitution.

- Incorporation of the Dimethoxybenzenesulfonamide Group: This can be done via sulfonation reactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer models.

- Receptor Modulation: The compound may act as a modulator for receptors such as TRPM8, influencing calcium signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

- Antimicrobial Properties: The sulfonamide group suggests potential antibacterial effects, which are currently under investigation.

In Vitro Studies

Recent studies have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Caspase activation |

| A549 (Lung) | 18 | Cell cycle arrest |

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy:

- Animal Models: Mice treated with the compound showed reduced tumor growth compared to control groups.

- Dosage Optimization: Various dosages were tested to find the most effective concentration with minimal side effects.

Q & A

Q. What are the best practices for reconciling discrepancies between computational docking scores and empirical binding data?

- Methodological Answer :

- Ensemble Docking : Dock to multiple protein conformations (e.g., from molecular dynamics trajectories) to account for flexibility. Compare with SPR or ITC binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.